Propiconazole-d7
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Overview
Description
- It inhibits the conversion of lanosterol to ergosterol , disrupting fungal cell membranes .
Propiconazole-d7: is a stable isotopic form of .
Propiconazole: itself is a broad-spectrum triazole fungicide.
Preparation Methods
- The synthetic route for Propiconazole-d7 involves deuterium substitution during the synthesis of Propiconazole .
- Industrial production methods typically utilize specialized deuterated reagents and conditions.
Chemical Reactions Analysis
- Common reagents include deuterated equivalents of standard organic reagents.
- Major products formed depend on the specific reaction conditions.
Propiconazole-d7: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Chemistry: Used as an internal standard for quantification in analytical methods (e.g., GC- or LC-MS).
Biology: Investigated for its effects on lipid metabolism in zebrafish embryos.
Medicine: Its impact on human health is still an active area of research.
Industry: Used in agriculture to control fungi.
Mechanism of Action
- Molecular targets include enzymes involved in sterol biosynthesis pathways.
Propiconazole: disrupts fungal cell membranes by inhibiting ergosterol synthesis.
Comparison with Similar Compounds
- Similar compounds include other triazole fungicides like Tebuconazole and Fluconazole .
Propiconazole: stands out due to its broad-spectrum activity and deuterium labeling.
Properties
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/i1D3,2D2,3D2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLVHWMYQXCPB-NCKGIQLSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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